molecular formula C18H9BrO5S B11416200 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

Katalognummer: B11416200
Molekulargewicht: 417.2 g/mol
InChI-Schlüssel: UQQFFUONITYOLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a benzoxathiol ring, and a bromophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate typically involves multiple steps, starting with the preparation of the furan-2-carboxylate core This can be achieved through the reaction of furan with appropriate carboxylating agents under controlled conditionsThe bromophenyl group is then introduced via electrophilic aromatic substitution reactions using bromine or bromine-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate include other furan derivatives and benzoxathiol derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C18H9BrO5S

Molekulargewicht

417.2 g/mol

IUPAC-Name

[7-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] furan-2-carboxylate

InChI

InChI=1S/C18H9BrO5S/c19-11-5-3-10(4-6-11)13-8-12(9-15-16(13)24-18(21)25-15)23-17(20)14-2-1-7-22-14/h1-9H

InChI-Schlüssel

UQQFFUONITYOLP-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.